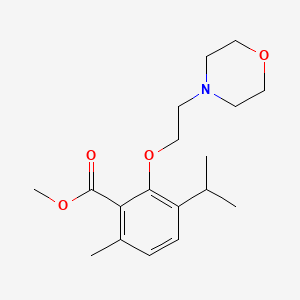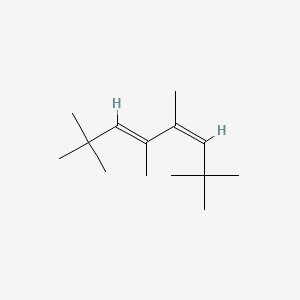
2-((1,1-Dimethylethyl)azo)-2,4-dimethylvaleronitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-butyldiazenyl-2,4-dimethylpentanenitrile is an organic compound with the molecular formula C11H21N3. It is characterized by the presence of a diazenyl group (N=N) attached to a tert-butyl group and a nitrile group (C≡N) attached to a dimethylpentane backbone.
Métodos De Preparación
The synthesis of 2-tert-butyldiazenyl-2,4-dimethylpentanenitrile typically involves the reaction of tert-butylamine with a suitable diazonium salt under controlled conditions. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium intermediate. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
2-tert-butyldiazenyl-2,4-dimethylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include hydrogen gas for reduction, and halogenating agents for substitution reactions.
Aplicaciones Científicas De Investigación
2-tert-butyldiazenyl-2,4-dimethylpentanenitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-tert-butyldiazenyl-2,4-dimethylpentanenitrile involves its interaction with molecular targets through the diazenyl and nitrile groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application.
Comparación Con Compuestos Similares
2-tert-butyldiazenyl-2,4-dimethylpentanenitrile can be compared with similar compounds such as:
2-tert-butyldiazenyl-2,4-dimethylpentane: Lacks the nitrile group, leading to different reactivity and applications.
2-tert-butyldiazenyl-2,4-dimethylpentanamide: Contains an amide group instead of a nitrile group, affecting its chemical properties and uses.
2-tert-butyldiazenyl-2,4-dimethylpentanol: Features a hydroxyl group, resulting in different solubility and reactivity profiles
Propiedades
Número CAS |
55912-18-0 |
|---|---|
Fórmula molecular |
C11H21N3 |
Peso molecular |
195.30 g/mol |
Nombre IUPAC |
2-(tert-butyldiazenyl)-2,4-dimethylpentanenitrile |
InChI |
InChI=1S/C11H21N3/c1-9(2)7-11(6,8-12)14-13-10(3,4)5/h9H,7H2,1-6H3 |
Clave InChI |
HSMAVZYQDXUJLK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)(C#N)N=NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


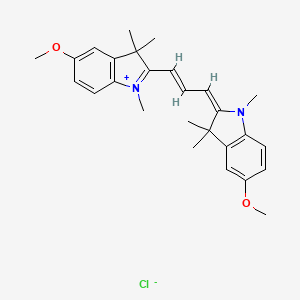
![N,N'-[Oxybis(methylene)]bis[N-phenylaniline]](/img/structure/B13794222.png)

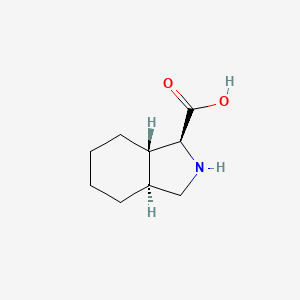

![1,4-Butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate](/img/structure/B13794248.png)


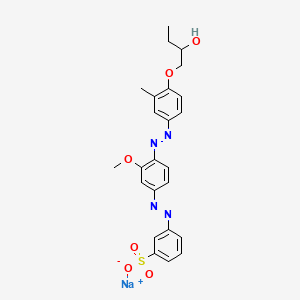
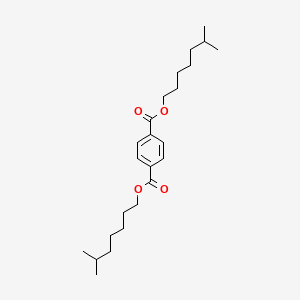
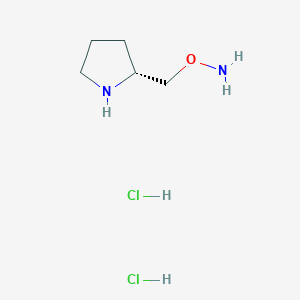
![2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13794282.png)
